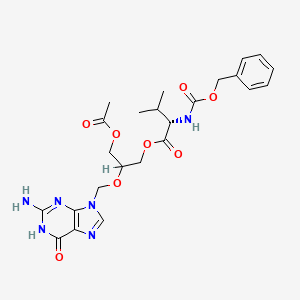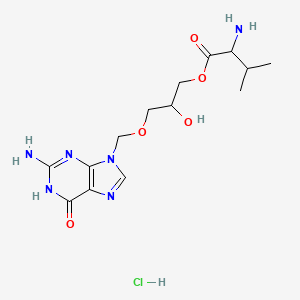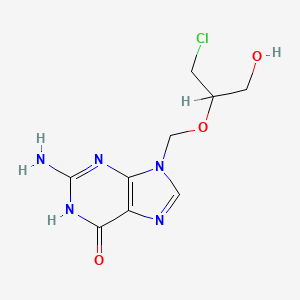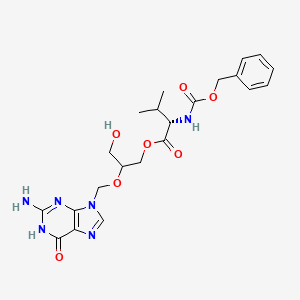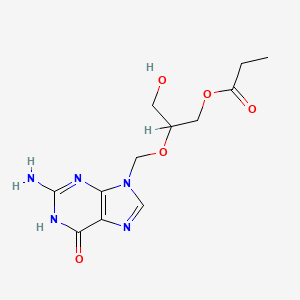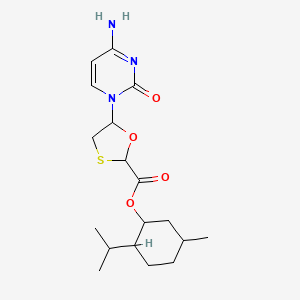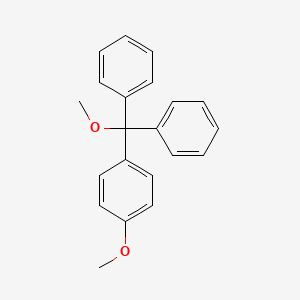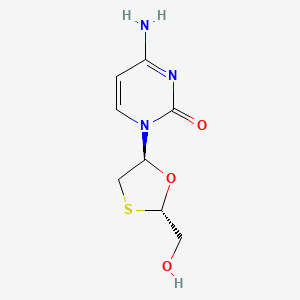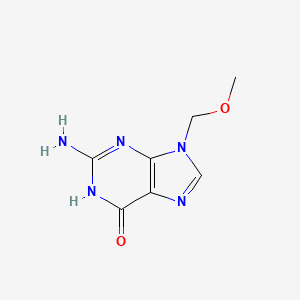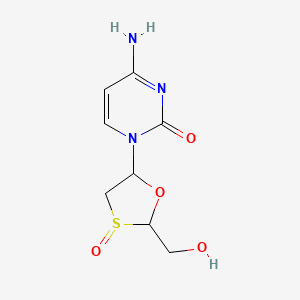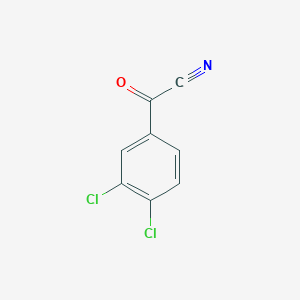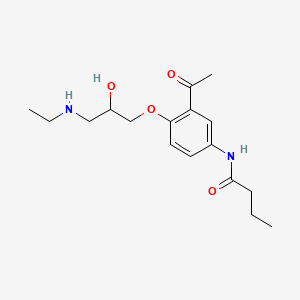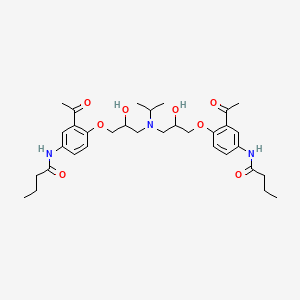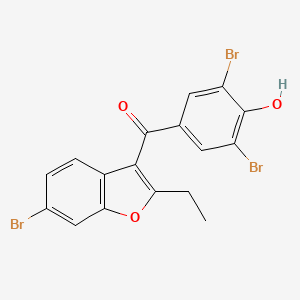
Benzbromarone Impurity B
Übersicht
Beschreibung
Benzbromarone Impurity B, also known as (6-Bromo-2-ethylbenzofuran-3-yl) (3,5-dibromo-4-hydroxyphenyl)methanone, is a chemical compound with the molecular formula C17H11Br3O3 . It is an impurity of Benzbromarone, a uricosuric drug .
Molecular Structure Analysis
The molecular structure of Benzbromarone Impurity B includes a benzofuran ring and a phenyl ring, both substituted with bromine and hydroxyl groups . The exact structure can be represented by the SMILES string:CCC(O1)=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C3=C1C=C(Br)C=C3 .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivation
- Metabolism and Hepatotoxicity: Benzbromarone is metabolized in the liver, involving cytochrome P450 enzymes such as CYP2C9, leading to the formation of reactive metabolites. These metabolites are implicated in hepatotoxicity, a serious adverse reaction associated with the drug (Lee, Graham, Williams, & Day, 2008).
- Mitochondrial Effects: Benzbromarone has been found to induce mitochondrial dysfunction in hepatocytes, affecting mitochondrial membrane potential and ATP production, which may contribute to its hepatotoxic effects (Felser et al., 2014).
- Reactive Intermediates and Protein Adduction: A mechanism involving the bioactivation of Benzbromarone to reactive intermediates, such as epoxides and quinones, leads to protein adduction. This process plays a role in the drug's hepatotoxicity (McDonald & Rettie, 2007).
Pharmacogenetics and Drug Interactions
- Cytochrome P450 2C9 Genotypes: The activity of Benzbromarone is influenced by CYP2C9 genotypes, affecting its plasma levels and metabolic profile. This has implications for individualized treatment and risk of toxicity (Uchida et al., 2010).
Drug Formulation and Bioavailability
- Inclusion Complex Formation: The formation of an inclusion complex with β-Cyclodextrin has been explored to enhance the solubility and bioavailability of Benzbromarone, which could lead to improved therapeutic efficacy (Sousa et al., 2020).
Mechanistic Insights into Hepatotoxicity
- Mitochondrial Redox Homeostasis: Benzbromarone disrupts mitochondrial redox balance in hepatocytes, leading to oxidative stress and activation of the NRF2 signaling pathway. This response may be part of the mechanism underlying its hepatotoxicity (Roos et al., 2020).
- Hepatic Steatosis in Obese Individuals: Benzbromarone aggravates hepatic steatosis, particularly in obese individuals, potentially contributing to liver injury. This suggests a novel toxicological mechanism of the drug's hepatotoxicity (Sun et al., 2018).
Eigenschaften
IUPAC Name |
(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVIICCHNAFGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-ethylbenzofuran-3-yl)(3,5-dibromo-4-hydroxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



